molecular formula C14H10ClFO2 B6403702 3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid CAS No. 1261932-40-4

3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid

Cat. No.: B6403702
CAS No.: 1261932-40-4
M. Wt: 264.68 g/mol
InChI Key: XVZRTBCSIQEFLJ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-3-methylphenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: This compound is structurally similar but lacks the fluorine atom and the benzoic acid moiety.

    3-Formylphenylboronic acid: Another related compound used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Uniqueness

3-(4-Chloro-3-methylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(16)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRTBCSIQEFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690395
Record name 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-40-4
Record name 4'-Chloro-5-fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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